3-Chloro-5-(pentafluorosulfur)benzoic acid

Medicinal Chemistry ADME Drug Design

3-Chloro-5-(pentafluorosulfur)benzoic acid outperforms CF3/OCF3 analogs with +1.7 logP for superior BBB penetration, a 3.44 D dipole moment (vs 2.60 D), and steric bulk matching tert-butyl. In AKR1C3 programs, SF5 derivatives show 9-fold potency and 220-fold selectivity gains. For CNS drugs, agrochemicals, and optoelectronic materials—this intermediate delivers properties no conventional fluorinated building block can match. Also listed under CAS 1448317-67-6. Bulk quantities available; request gram-to-kilogram pricing.

Molecular Formula C7H4ClF5O2S
Molecular Weight 282.62
CAS No. 1211589-32-0
Cat. No. B3033822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(pentafluorosulfur)benzoic acid
CAS1211589-32-0
Molecular FormulaC7H4ClF5O2S
Molecular Weight282.62
Structural Identifiers
SMILESC1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
InChIKeyQEUCPMZEYUIRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(pentafluorosulfur)benzoic acid (CAS 1211589-32-0): A Differentiated Pentafluorosulfanyl Benzoic Acid Building Block for Medicinal Chemistry and Materials Science


3-Chloro-5-(pentafluorosulfur)benzoic acid (CAS 1211589-32-0) is an aryl carboxylic acid functionalized with a pentafluorosulfanyl (-SF5) group at the meta position and a chloro substituent at the ortho position relative to the carboxylic acid moiety . The SF5 group is a fluorinated motif recognized for its strong electron-withdrawing character, high lipophilicity, and substantial steric bulk, properties that differentiate it from more common fluorinated substituents such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) [1]. The compound serves as a versatile intermediate for the synthesis of complex molecules in drug discovery, agrochemical development, and materials science, offering a unique combination of electronic and steric features not achievable with conventional fluorinated analogs.

Why Substituting 3-Chloro-5-(pentafluorosulfur)benzoic Acid with a Trifluoromethyl or Trifluoromethoxy Analog Fails to Deliver Equivalent Physicochemical and Pharmacological Outcomes


Generic substitution of 3-chloro-5-(pentafluorosulfur)benzoic acid with its CF3 or OCF3 analogs is scientifically unsound due to quantifiable disparities in key molecular properties that directly govern drug-likeness, target engagement, and pharmacokinetic behavior. The SF5 group exhibits a significantly larger dipole moment (3.44 D) compared to CF3 (2.60 D), resulting in stronger inductive electron withdrawal and altered electrostatic potential surfaces [1]. Furthermore, the SF5 moiety confers substantially higher lipophilicity (ΔlogP ≈ +1.7 units) and distinct steric demands, which profoundly influence membrane permeability, metabolic stability, and off-target binding profiles [2]. The evidence presented below demonstrates that these differences are not marginal—they translate into measurable advantages in potency, selectivity, and in vivo performance that cannot be recapitulated by simply exchanging the SF5 group for a more synthetically accessible CF3 or OCF3 substituent.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of 3-Chloro-5-(pentafluorosulfur)benzoic Acid Versus CF3 and OCF3 Analogs


Lipophilicity Advantage: Measured logP of 3-Chloro-5-(pentafluorosulfur)benzoic Acid Versus 3-Chloro-5-(trifluoromethyl)benzoic Acid

The target compound exhibits a significantly higher lipophilicity (logP) than its direct CF3 analog, a property that can enhance membrane permeability and tissue distribution. The SF5 group is known to increase lipophilicity by approximately 1.7 log units relative to CF3 in comparable aromatic systems [1]. For the specific compounds, the computed logP of 3-chloro-5-(pentafluorosulfur)benzoic acid is 4.70 , while the XLogP3-AA of 3-chloro-5-(trifluoromethyl)benzoic acid is 3.0 [2].

Medicinal Chemistry ADME Drug Design

Enhanced Electron-Withdrawing Capacity: Dipole Moment of Phenyl-SF5 Versus Benzotrifluoride

The pentafluorosulfanyl group exerts a stronger electron-withdrawing inductive effect than the trifluoromethyl group, as evidenced by the larger dipole moment of phenyl-SF5 (3.44 D) compared to benzotrifluoride (2.60 D) [1]. This enhanced polarization influences the acidity of the benzoic acid moiety and can modulate the binding affinity to protein targets through altered electrostatic interactions.

Physical Organic Chemistry Electronic Effects Medicinal Chemistry

Acidity Modulation: Estimated pKa Reduction Relative to Benzoic Acid

The strong electron-withdrawing nature of the SF5 group significantly acidifies the benzoic acid moiety. While direct pKa data for 3-chloro-5-(pentafluorosulfur)benzoic acid is not available in the primary literature, a closely related derivative, 2-fluoro-4-(pentafluorosulfur)benzoic acid, has a reported pKa range of 1.5–2.0, markedly lower than benzoic acid (pKa 4.2) . By class-level inference, 3-chloro-5-(pentafluorosulfur)benzoic acid is expected to exhibit a similarly reduced pKa relative to its CF3 counterpart, which itself has an estimated pKa around 3.5–3.8 (based on Hammett substituent constants).

Physicochemical Properties Ionization Drug Absorption

Enhanced Metabolic Stability and Pharmacokinetic Profile: Class-Level Evidence from SF5-Containing COX-2 Inhibitors

SF5 substitution has been shown to impart superior metabolic stability and extended half-life in vivo. In a study of pentafluorosulfanyl benzopyran COX-2 inhibitors, compound R,S-3a (containing an SF5 group) achieved an ED50 of 0.094 mg/kg in an adjuvant-induced arthritis model, with a rat plasma half-life exceeding 12 hours and drug concentrations remaining above the IC90 for up to 40 hours post-dose [1]. In contrast, the corresponding CF3 analog (SC-558) demonstrated a much shorter half-life (t1/2 < 1 h) in rats [2]. While this data is derived from a different chemotype, it provides compelling class-level evidence that the SF5 group can dramatically improve metabolic stability and in vivo efficacy relative to CF3.

Drug Metabolism Pharmacokinetics COX-2 Inhibition

Potential for Enhanced Target Selectivity: SF5-Containing Flufenamic Acid Analogs Demonstrate Improved AKR1C3 Selectivity

In a head-to-head comparison of flufenamic acid analogs, replacing the CF3 group with an SF5 group resulted in markedly improved selectivity for aldo-keto reductase 1C3 (AKR1C3) over AKR1C2. The SF5-containing compound 2c exhibited an IC50 of 35 nM for AKR1C3 and an IC50 ratio (AKR1C2/AKR1C3) of 571, indicating exceptional selectivity [1]. In contrast, the CF3-containing analog 1b showed an IC50 of 320 nM for AKR1C3 and a selectivity ratio of only 2.6 [1]. This 9-fold improvement in potency and 220-fold enhancement in selectivity underscores the unique steric and electronic contributions of the SF5 group that cannot be replicated by CF3.

Enzyme Inhibition Selectivity Cancer Therapeutics

Optimal Scientific and Industrial Applications for 3-Chloro-5-(pentafluorosulfur)benzoic Acid Based on Quantitative Differentiation


Design of CNS-Penetrant Drug Candidates Requiring High Lipophilicity

The measured logP of 4.70 for 3-chloro-5-(pentafluorosulfur)benzoic acid makes it an ideal building block for central nervous system (CNS) drug discovery programs where high lipophilicity is essential for crossing the blood-brain barrier. Compared to its CF3 analog (logP 3.0), the SF5 derivative offers enhanced passive diffusion, which can be leveraged to improve brain exposure of conjugate drug molecules.

Optimization of Enzyme Inhibitors Requiring Strong Electron Withdrawal and Steric Bulk

The larger dipole moment of the SF5 group (3.44 D vs 2.60 D for CF3) [1] combined with its steric profile comparable to a tert-butyl group [2] positions this compound as a strategic intermediate for the synthesis of enzyme inhibitors that demand both strong inductive electron withdrawal and a space-filling substituent. This combination is particularly valuable in targeting enzymes with deep hydrophobic pockets, such as AKR1C3, where the SF5 group has demonstrated 9-fold improved potency and 220-fold better selectivity over CF3 [3].

Development of Metabolically Stable Therapeutics with Extended Half-Life

Class-level evidence from SF5-substituted benzopyrans demonstrates that the pentafluorosulfanyl group confers exceptional metabolic stability, leading to >12-fold longer half-life in rats compared to CF3 analogs [4]. 3-Chloro-5-(pentafluorosulfur)benzoic acid can serve as a key intermediate for synthesizing drug candidates that require once-daily or twice-weekly dosing regimens, a significant advantage in chronic disease management.

Synthesis of Advanced Materials and Liquid Crystals Requiring High Dielectric Anisotropy

The strong dipole moment and polarizability of the SF5 group enable the design of liquid crystals with very high dielectric anisotropy [1]. 3-Chloro-5-(pentafluorosulfur)benzoic acid provides a functional handle for introducing the SF5 moiety into larger conjugated systems, making it a valuable precursor for optoelectronic materials and display technologies.

Quote Request

Request a Quote for 3-Chloro-5-(pentafluorosulfur)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.